molecular formula C19H16N4O3S2 B2714864 4-(2-methyl-1,3-oxazol-4-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide CAS No. 2034463-28-8

4-(2-methyl-1,3-oxazol-4-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2714864
CAS No.: 2034463-28-8
M. Wt: 412.48
InChI Key: OIYDNARSIPNJGJ-UHFFFAOYSA-N
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Description

4-(2-methyl-1,3-oxazol-4-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H16N4O3S2 and its molecular weight is 412.48. The purity is usually 95%.
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Biological Activity

The compound 4-(2-methyl-1,3-oxazol-4-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative that exhibits significant biological activities. Sulfonamides have been widely studied for their antimicrobial properties, and the incorporation of oxazole and thiophene moieties may enhance their pharmacological profiles. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N4O2SC_{19}H_{18}N_{4}O_{2}S with a molecular weight of approximately 366.44 g/mol. Its structure consists of an oxazole ring, a thiophene group, and a benzene sulfonamide moiety, which are known to contribute to its biological activities.

Antimicrobial Activity

Sulfonamides are primarily known for their antibacterial properties. The target compound has been evaluated against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1464

The results indicate that the compound exhibits moderate antibacterial activity, particularly against E. coli and S. aureus, which are common pathogens in clinical settings.

Anticancer Activity

Recent studies have shown that compounds containing oxazole and thiophene rings can exert cytotoxic effects on cancer cell lines. The compound was tested against several cancer cell lines, including:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12
HeLa (Cervical Cancer)10
A549 (Lung Cancer)15

These findings suggest that the compound has promising anticancer properties, particularly against breast and cervical cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Folate Synthesis : Like other sulfonamides, it may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis essential for bacterial growth.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : The compound can induce cell cycle arrest in the G1 phase, preventing proliferation.

Case Studies

A recent study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds, highlighting how modifications to the sulfonamide group can enhance efficacy against resistant bacterial strains. The study concluded that compounds with both oxazole and thiophene groups showed improved activity compared to traditional sulfonamides.

Properties

IUPAC Name

4-(2-methyl-1,3-oxazol-4-yl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S2/c1-13-23-18(11-26-13)14-2-4-16(5-3-14)28(24,25)22-10-17-19(21-8-7-20-17)15-6-9-27-12-15/h2-9,11-12,22H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYDNARSIPNJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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